molecular formula C10H15NO B8736518 (S)-1-(3-ethoxyphenyl)ethanamine

(S)-1-(3-ethoxyphenyl)ethanamine

Cat. No.: B8736518
M. Wt: 165.23 g/mol
InChI Key: YIPGPYIRKCOZJP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Ethoxyphenyl)ethanamine is a chiral amine characterized by an ethoxy group (-OCH₂CH₃) at the 3-position of a phenyl ring and an ethylamine (-CH₂NH₂) moiety in the (S)-configuration. Its hydrochloride salt (CAS: 1213547-94-4) has a molecular formula of C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . This compound is structurally related to bioactive molecules targeting adrenergic and serotonergic receptors, making it a candidate for neuropharmacological studies .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(3-ethoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1

InChI Key

YIPGPYIRKCOZJP-QMMMGPOBSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@H](C)N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Synthesis

Key Therapeutic Applications

(S)-1-(3-ethoxyphenyl)ethanamine is primarily utilized in the synthesis of several pharmaceutical compounds, including:

  • Rivastigmine : This drug is used for the treatment of Alzheimer’s disease and Parkinson’s disease. The compound acts as a reversible inhibitor of acetylcholinesterase, enhancing cholinergic neurotransmission . The synthesis involves multiple steps, where this compound serves as a critical precursor.
  • Apremilast : Another significant application is in the synthesis of Apremilast, an oral medication for psoriasis and psoriatic arthritis. It functions by inhibiting phosphodiesterase 4 (PDE4), thus reducing inflammation . The preparation of this compound includes the use of this compound as an essential intermediate.

Biocatalytic Processes

Enzymatic Syntheses

Recent advancements have highlighted the use of biocatalysts in synthesizing this compound. For instance, a study demonstrated an integrated biocatalysis-crystallization process that effectively produced this compound through transaminase-catalyzed reactions . This method showcases the potential for environmentally friendly synthesis routes that minimize waste and enhance yield.

Case Studies

Case Study 1: Rivastigmine Synthesis

  • Objective : To develop an efficient synthesis route for Rivastigmine using this compound.
  • Methodology : The synthesis involved a Mitsunobu reaction followed by hydrolysis, yielding high enantiomeric excess (ee) and purity.
  • Results : Achieved a yield of 60% with 91% ee for the final product, demonstrating the effectiveness of this compound as an intermediate .

Case Study 2: Apremilast Production

  • Objective : To utilize this compound in synthesizing Apremilast.
  • Methodology : The process involved multiple reaction steps including chiral resolution techniques to isolate the desired enantiomer.
  • Results : The method provided high selectivity and conversion rates, confirming the compound's utility in producing therapeutically relevant molecules .

Data Tables

ApplicationDescriptionReference
RivastigmineTreatment for Alzheimer's and Parkinson's diseases
ApremilastTreatment for psoriasis and psoriatic arthritis
BiocatalysisEnzymatic synthesis using transaminases

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of (S)-1-(3-ethoxyphenyl)ethanamine, focusing on substituent variations and molecular properties:

Compound Name (CAS) Molecular Formula Substituents on Phenyl Ring Molecular Weight (g/mol) Key Features/Applications
(S)-1-(3,5-Difluorophenyl)ethanamine HCl (1213128-98-3) C₈H₁₀ClF₂N 3,5-difluoro 209.02 Higher polarity due to fluorine; potential CNS activity
(S)-1-(3-Fluorophenyl)ethylamine HCl (321429-48-5) C₈H₁₁ClFN 3-fluoro 193.63 Enhanced metabolic stability; used in receptor-binding assays
(S)-1-(4-Ethoxyphenyl)ethanamine HCl (AMEL-PL15645855) C₁₀H₁₆ClNO 4-ethoxy 201.69 Positional isomer; altered receptor selectivity
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl (1313593-59-7) C₈H₁₀Cl₂FN 3-chloro, 2-fluoro 210.08 Increased steric bulk; explored in antiviral research
(S)-1-(3,4-Dimethoxyphenyl)ethanamine (65451-89-0) C₁₀H₁₅NO₂ 3,4-dimethoxy 181.23 Improved water solubility; tested as a neurotransmitter analog

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Fluorine and chlorine substituents increase polarity and metabolic stability but reduce lipophilicity. For example, (S)-1-(3,5-Difluorophenyl)ethanamine HCl has a logP ~1.2, compared to ~1.8 for the ethoxy analogue .
  • Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃) : Ethoxy and methoxy groups enhance lipophilicity and membrane permeability. This compound exhibits higher blood-brain barrier penetration than its 4-ethoxy isomer due to steric effects .
  • Positional Isomerism : Moving the ethoxy group from the 3- to 4-position (as in CAS AMEL-PL15645855) alters receptor-binding affinity. For β₁-adrenergic receptors, 3-substituted derivatives show 10-fold higher selectivity than 4-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-1-(3-ethoxyphenyl)ethanamine in laboratory settings?

  • Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Use P95 respirators for aerosolized particles .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure.
  • Waste Disposal: Segregate waste in labeled containers and collaborate with certified hazardous waste disposal services .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer:

  • Chiral Resolution: Resolve racemic mixtures using (L)- or (D)-tartaric acid to isolate the (S)-enantiomer .
  • Multi-Step Synthesis:

Introduce a nitro group to 3-ethoxyphenyl precursors via electrophilic substitution.

Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) .

Purify via recrystallization or column chromatography (silica gel, hexane/ethyl acetate).

  • Yield Optimization: Monitor reaction progress using TLC (Rf ≈ 0.3–0.5 in 3:1 hexane:EtOAc) .

Q. How can the enantiomeric purity of this compound be experimentally verified?

  • Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® AD-H column with a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Retention times: (S)-enantiomer ≈ 12.5 min, (R)-enantiomer ≈ 14.2 min .
  • Polarimetry: Measure specific rotation ([α]D²⁵ = -40° in neat sample) and compare to literature values .

Advanced Research Questions

Q. How can density-functional theory (DFT) be utilized to predict the electronic properties of this compound?

  • Methodological Answer:

  • Computational Setup:
  • Optimize geometry using the B3LYP hybrid functional with a 6-311++G(d,p) basis set .
  • Calculate HOMO-LUMO gaps and electrostatic potential maps to assess nucleophilic/electrophilic sites .
  • Validation: Compare computed IR spectra (e.g., C-N stretch at ~1250 cm⁻¹) with experimental FT-IR data .

Q. What methodological approaches are recommended for resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer:

  • Multi-Technique Integration:
  • X-ray Crystallography: Determine absolute configuration using SHELXL for refinement (R-factor < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.